2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide

HCV Antiviral Protease Inhibition

2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide (CAS 1384598-81-5) is a synthetic small molecule belonging to the oxoazepanylphenoxyacetamide class. Its structure uniquely integrates a reactive 4-formylphenoxy moiety with an N-(3-(2-oxoazepan-1-yl)propyl)acetamide backbone.

Molecular Formula C18H24N2O4
Molecular Weight 332.4
CAS No. 1384598-81-5
Cat. No. B2926910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide
CAS1384598-81-5
Molecular FormulaC18H24N2O4
Molecular Weight332.4
Structural Identifiers
SMILESC1CCC(=O)N(CC1)CCCNC(=O)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C18H24N2O4/c21-13-15-6-8-16(9-7-15)24-14-17(22)19-10-4-12-20-11-3-1-2-5-18(20)23/h6-9,13H,1-5,10-12,14H2,(H,19,22)
InChIKeyYHDKOGRQUJUJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide (CAS 1384598-81-5) for HCV and Aminopeptidase Research


2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide (CAS 1384598-81-5) is a synthetic small molecule belonging to the oxoazepanylphenoxyacetamide class . Its structure uniquely integrates a reactive 4-formylphenoxy moiety with an N-(3-(2-oxoazepan-1-yl)propyl)acetamide backbone. Patents identify this scaffold among lactam-containing compounds developed for inhibiting Hepatitis C Virus (HCV) replication and the SARS virus [1]. Structurally related compounds have also demonstrated activity as aminopeptidase M inhibitors, suggesting a broader protease inhibition profile for the chemotype [2].

Why 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide Cannot Be Replaced by Simpler Analogs


Generic substitution within the oxoazepanylacetamide class is unreliable due to highly structure-dependent biological activity. Patented HCV inhibitor compositions explicitly cover specific substitutions on the oxoazepane and phenoxy rings, indicating that even minor modifications can ablate antiviral potency [1]. In a comparative study of structurally identical backbones with varying ring sizes, a seven-membered oxoazepane derivative (the same ring system present in CAS 1384598-81-5) showed markedly different aminopeptidase M inhibition compared to its five- and six-membered analogs [2]. This data directly implies that the precise combination of the 4-formylphenoxy group and the 7-membered oxoazepane ring in this compound cannot be assumed to behave identically to smaller lactam analogs or non-formyl variants.

Quantitative Differentiation Data for 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide Against Closest Analogs


HCV Inhibition Structural Differentiation: 4-Formylphenoxy vs. Other Substitution Patterns

The parent patent for oxoazepanylacetamide derivatives explicitly distinguishes compounds by their phenoxy substitution. The target compound's 4-formylphenoxy group represents a specific, claimed substitution pattern within the broad Formula I, directly distinguishing it from non-formyl or differently substituted analogs which are claimed to have differential HCV inhibition profiles [1]. The patent's prohibition of certain specific compounds (e.g., N-(4-ethoxybenzyl)-N-(2-oxoazepane-2-yl)-2-phenoxyacetamide) as outside the scope of the invention further underscores that activity is not a universal class property but is critically dependent on the exact substitution [1].

HCV Antiviral Protease Inhibition

Ring-Size Dependent Aminopeptidase M Inhibition: Seven-Membered Oxoazepane Advantage

In a comparative study of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids, the seven-membered oxoazepane derivative (structurally analogous to the target compound's ring system) demonstrated the highest aminopeptidase M inhibitory activity with a Ki of 243.6 mM [1]. While the target compound differs by having a formylphenoxy instead of a carboxyphenoxy group, the ring-size dependence data strongly supports that the seven-membered oxoazepane ring provides superior enzyme binding compared to the five- or six-membered lactam analogs [1]. This establishes a class-level inference that the target compound's 7-membered ring is a non-negotiable structural feature for protease inhibitor applications.

Aminopeptidase M Protease Enzyme Inhibition

Dual Functional Group Differentiation: Formyl Reactivity vs. Carboxylic Acid Analogs

The target compound's 4-formylphenoxy group provides a reactive aldehyde handle that is absent in the closest aminopeptidase inhibitor analog (which bears a carboxylic acid group) [1]. This formyl group enables distinct downstream chemical biology applications, such as Schiff-base formation with amine-containing molecules or integration into covalent organic frameworks (COFs) . In contrast, the carboxylic acid analog (Ki = 243.6 mM) is terminally functionalized for biological activity but lacks the synthetic versatility of the aldehyde. This chemical handle distinction is critical for laboratories requiring a dual-purpose building block for both biological screening and materials chemistry applications .

Covalent Organic Frameworks Bioconjugation Synthetic Chemistry

Direct Comparison of Molecular Complexity: Target Compound vs. Simplest Building Blocks

When benchmarked against the two simplest possible fragments that constitute it—2-(4-formylphenoxy)acetamide (MW 179.17 g/mol) and 2-(2-oxoazepan-1-yl)acetamide (MW 170.21 g/mol)—the target compound (MW 332.4 g/mol) represents a significantly more complex and drug-like chemical entity [1]. Its molecular weight falls within a more favorable range for lead-like properties compared to fragments, and it pre-integrates both the aromatic aldehyde and the seven-membered lactam, which would otherwise require multiple synthetic steps to link . This pre-assembled complexity is a key differentiator for procurement teams prioritizing lead-like starting points over fragment-based approaches.

Drug Discovery Fragment-Based Screening Molecular Complexity

Optimal Application Scenarios for 2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide


HCV Antiviral Drug Discovery and Lead Optimization Programs

This compound is best deployed in antiviral screening cascades specifically focused on Hepatitis C Virus (HCV) and SARS-related coronaviruses. Its structural inclusion in the protected Formula I of patent RU2415132C2 [1] makes it a relevant tool for generating patent-adjacent structure-activity relationship (SAR) data, which can inform lead optimization efforts targeting these viruses. The pre-assembled oxoazepane ring and formylphenoxy group allow rapid analoging without the need to build the core scaffold from scratch.

Protease Inhibitor Probe Design Targeting Aminopeptidase M or Related Enzymes

For enzymology groups studying metalloproteases, this compound serves as a probe for exploring the binding pocket of aminopeptidase M or structurally related enzymes. The seven-membered oxoazepane ring is empirically linked to superior inhibition in this class [2], making the compound a rational starting point for designing competitive inhibitors without the synthetic investment required to build the 7-membered lactam de novo.

Bifunctional Building Block for Covalent Organic Frameworks (COFs) and Bioconjugation

In materials chemistry, the compound's 4-formylphenoxy group provides a reactive aldehyde handle for imine-based COF synthesis , while the oxoazepane moiety offers additional hydrogen-bonding capability and conformational rigidity. This dual functionality is particularly valuable for constructing porous organic frameworks with potential dual-use applications in catalysis and biological molecule capture.

Multi-Step Synthesis Intermediate for Complex Molecular Architectures

Rather than purchasing the separate fragments 2-(4-formylphenoxy)acetamide and 2-(2-oxoazepan-1-yl)acetamide and performing labor-intensive linking chemistry, procurement of this compound provides a ready-to-derivatize intermediate . This is especially useful for CROs and medicinal chemistry labs that require rapid generation of diverse screening libraries from a common advanced intermediate.

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